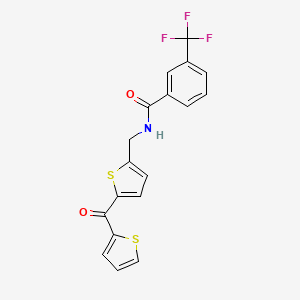

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9H,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPGGHHZEDQFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(thiophene-2-carbonyl)thiophene-2-carboxylic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds featuring thiophene and benzamide moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzamide can inhibit specific kinases involved in cancer progression. The compound N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide has shown potential as an inhibitor of certain cancer cell lines, particularly in targeting pathways associated with gastrointestinal stromal tumors (GISTs) driven by mutations in the KIT and PDGFRA genes .

Table 1: Summary of Anticancer Studies

| Study Reference | Target Cancer | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| GIST | KIT/PDGFRA Inhibition | 0.35 | |

| Various | Kinase Inhibition | 0.96 |

1.2 Antiviral Properties

There is growing interest in developing antiviral agents from heterocyclic compounds. This compound may serve as a scaffold for synthesizing new antiviral agents, particularly against viruses like hepatitis C and HIV. Its structural characteristics allow for modifications that can enhance its efficacy against viral targets .

3.1 Environmental Sensors

Compounds like this compound can be developed into sensors for detecting environmental pollutants due to their stability and sensitivity to changes in their chemical environment. Research is ongoing to evaluate their effectiveness in sensing applications for hazardous substances .

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The study found that certain modifications significantly enhanced potency, demonstrating the compound's potential as a lead candidate for further development .

Case Study 2: Organic Electronics Development

A collaborative research effort explored the use of thiophene-based compounds in organic photovoltaic devices. The results indicated that incorporating this compound improved charge transport properties, leading to higher efficiency in energy conversion compared to traditional materials .

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The thiophene rings contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(chloromethyl)benzamide

- N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(methyl)benzamide

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant potential in various biological applications, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive molecular structure characterized by:

- Molecular Formula : C₁₅H₁₁F₃N₂O₂S₂

- Molecular Weight : 385.5 g/mol

- Functional Groups : Thiophene, amide, and trifluoromethyl groups.

The presence of thiophene rings contributes to its stability and reactivity, while the trifluoromethyl group enhances its binding affinity to biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-(thiophene-2-carbonyl)thiophene-2-carboxylic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine. The reaction is conducted under inert conditions to prevent oxidation and ensure high yield.

This compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group is crucial for enhancing binding affinity, while the thiophene moieties contribute to the compound's overall stability. This compound is believed to modulate several biochemical pathways involved in cellular processes such as proliferation and apoptosis .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism may involve the modulation of signaling pathways associated with cancer progression, such as the NF-kB pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces cell viability in non-small cell lung cancer (NSCLC) models resistant to first-generation EGFR inhibitors. The compound was shown to restore sensitivity to these drugs, indicating its potential as a multitargeted therapeutic agent .

- Mechanistic Studies : Research involving molecular docking has revealed that this compound effectively binds to c-MET and SMO receptors, which are frequently dysregulated in NSCLC. The IC50 values for these interactions were reported as 8.1 μM for c-MET kinase inhibition .

Summary Table of Biological Activities

| Biological Activity | Target | Mechanism |

|---|---|---|

| Anticancer | NSCLC | Induces apoptosis; inhibits proliferation |

| Antimicrobial | Bacterial strains | Inhibitory effects on growth |

| Multitargeting | c-MET, SMO | Binds effectively; restores drug sensitivity |

Q & A

Q. What are the key synthetic routes for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving heterocyclic coupling and amide bond formation. A common approach includes:

- Thiophene functionalization : Thiophene rings are modified using acylating agents (e.g., thiophene-2-carbonyl chloride) under anhydrous conditions in solvents like DMF or dichloromethane .

- Coupling reactions : The thiophene-carbonyl intermediate is coupled to a benzamide derivative via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) .

- Purification : Final purification often requires column chromatography or recrystallization from methanol/ethanol . Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excess acylating agents improve yields, while inert atmospheres prevent oxidation of sulfur-containing intermediates .

Q. How do the trifluoromethyl and thiophene groups influence the compound’s physicochemical properties?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature also affects electronic distribution in the benzamide core, altering reactivity in nucleophilic/electrophilic reactions .

- Thiophene rings : Contribute to π-π stacking interactions in biological targets. The sulfur atom in thiophene can participate in hydrogen bonding or coordinate with metal ions in enzymes . Combined, these groups enhance solubility in organic solvents (logP ~3.5 predicted) and thermal stability (decomposition >200°C) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of thiophene substitution and amide bond formation (e.g., carbonyl peaks at ~165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₈H₁₂F₃NO₂S₂: ~427.03 g/mol) and detects impurities .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess effects on target binding .

- Heterocycle variation : Substitute thiophene with furan or pyridine to evaluate changes in π-stacking or metabolic stability .

- Side-chain optimization : Introduce methyl or methoxy groups on the benzamide ring to modulate steric hindrance and solubility . Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural changes with activity .

Q. How should researchers resolve contradictions in biological activity data across similar compounds?

- Control experiments : Validate assay conditions (pH, temperature) that may affect thiophene-containing compounds’ stability .

- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites that might explain discrepancies .

- Target validation : Confirm specificity via knockout cell lines or competitive binding assays to rule off-target effects .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinase targets) with thiophene and benzamide moieties as key pharmacophores .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic aromatic substitution or redox reactions .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify purification .

- Catalyst recycling : Use immobilized Pd catalysts for coupling steps to reduce metal contamination .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.